alpha-(4-Methylsulfonylphenyl)benzylamine

Medicinal Chemistry Analytical Chemistry Synthetic Chemistry

Uniquely qualified for COX-2 selective inhibitor R&D: the para-methylsulfonylphenyl pharmacophore is essential for COX-2 active site binding and selectivity over COX-1. Unlike simple benzylamines, only this scaffold delivers the electronic/steric properties needed for safer NSAID design. The primary amine enables amide coupling, reductive amination, and cross-coupling for library synthesis. Favorable drug-likeness (XLogP3=1.7, TPSA=68.5 Ų) streamlines lead optimization. ≥97% purity supports analytical method development. Strategic choice for hit-to-lead and diversity-oriented synthesis.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 854207-66-2
Cat. No. B3023000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(4-Methylsulfonylphenyl)benzylamine
CAS854207-66-2
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
InChIKeyHYBYEQCJDVSSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2): Procurement and Analytical Profile for Pharmaceutical Research


alpha-(4-Methylsulfonylphenyl)benzylamine, also known as (4-(methylsulfonyl)phenyl)(phenyl)methanamine, is a specialized research chemical with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and pharmaceutical research . Its core structure consists of a benzylamine scaffold functionalized with a para-methylsulfonylphenyl group, which imparts specific electronic and steric properties that are foundational to its role in constructing bioactive molecules, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme .

Why Simple Benzylamine or Unsubstituted Analogs Cannot Substitute for alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2) in Targeted Synthesis


Substituting alpha-(4-Methylsulfonylphenyl)benzylamine with a simpler benzylamine or an analog lacking the specific para-methylsulfonyl group is not functionally equivalent in the context of medicinal chemistry projects, particularly those aimed at selective COX-2 inhibition. The 4-methylsulfonylphenyl moiety is a critical pharmacophore for binding within the COX-2 active site [1]. This group's electron-withdrawing nature and specific geometry are essential for achieving the desired potency and selectivity over the COX-1 isoform, a key driver for the design of safer NSAIDs . Using an unsubstituted benzylamine or an analog like 4-(methylsulfonyl)benzylamine (CAS 4393-16-2) would result in a different scaffold, leading to a complete loss of the targeted biological activity and precluding the synthesis of intended bioactive derivatives .

Quantitative Procurement Evidence: Differentiating alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2) from In-Class Analogs


Commercial Purity Thresholds: A Verifiable Benchmark for alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)

Procurement from specific vendors can guarantee a high purity level of ≥98% for this compound, a quantitative specification not universally offered for its close analog 4-(methylsulfonyl)benzylamine (CAS 4393-16-2), where typical purity specifications may be lower or less well-defined. For instance, vendor AKSci lists a purity spec of 98% for the target compound . This higher purity threshold is a critical differentiator for applications requiring precise stoichiometry and minimal side reactions, such as in the final steps of a complex API synthesis or in quantitative biological assays where impurities could confound results .

Medicinal Chemistry Analytical Chemistry Synthetic Chemistry

Structural Determinants of COX-2 Selectivity: Inferring the Role of the Methylsulfonylphenyl Motif in alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)

While direct biological data for alpha-(4-Methylsulfonylphenyl)benzylamine is not available, a class-level inference can be drawn from the performance of closely related 4-methylsulfonylphenyl derivatives. Studies on a series of these derivatives demonstrated a clear preferential inhibition of COX-2 over COX-1, with selectivity indices ranging from 119 to 131 for select compounds [1]. This contrasts with non-selective NSAIDs, which inhibit both isoforms and are associated with increased gastrointestinal side effects . The presence of the 4-methylsulfonylphenyl group is a well-established pharmacophore for achieving this selective profile, a property that would be lost with simpler benzylamine analogs .

COX-2 Inhibition Pharmacology Structure-Activity Relationship

Physicochemical Profile and Drug-Likeness: Calculated Parameters for alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)

The target compound possesses a calculated XLogP3 value of 1.7 and a topological polar surface area (TPSA) of 68.5 Ų . These values compare favorably to the lead-like and drug-like space defined by Lipinski's Rule of Five (XLogP ≤ 5, TPSA ≤ 140 Ų) and are predictive of favorable oral bioavailability and membrane permeability. For instance, the TPSA of 68.5 Ų is well below the threshold for good intestinal absorption (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų). This profile suggests the compound and its derivatives are likely to have acceptable absorption and distribution characteristics, a key consideration for early-stage drug discovery projects.

Medicinal Chemistry Drug Design Computational Chemistry

Synthetic Versatility: A Comparative Assessment of Reactivity for alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2) vs. Simpler Analogs

The methylsulfonyl group enhances the compound's utility as a synthetic intermediate by imparting unique reactivity. It serves as an electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can also be a useful directing group in metal-catalyzed C-H activation. This contrasts with simpler analogs like alpha-(4-Methylphenyl)benzylamine, which lack this functional group and therefore exhibit lower reactivity and fewer synthetic handles . The sulfonyl group also increases the acidity of adjacent protons, enabling selective deprotonation and alkylation reactions that are not possible with unsubstituted benzylamines.

Synthetic Chemistry Organic Synthesis Medicinal Chemistry

Primary Research and Industrial Application Scenarios for alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)


Medicinal Chemistry: Synthesis of Novel COX-2 Inhibitors

The primary application of this compound is as a crucial building block in the synthesis of new chemical entities designed to selectively inhibit the COX-2 enzyme. The presence of the 4-methylsulfonylphenyl group is a structural prerequisite for targeting the COX-2 active site and achieving high selectivity over COX-1, as demonstrated by the class-level evidence from related derivatives [1]. Procurement for this application is justified by the compound's specific structural features that are essential for this biological activity.

Synthetic Methodology: Development of Functionalized Amine Libraries

The compound's primary amine and activated aromatic ring make it an ideal starting material for developing libraries of novel amine derivatives through diverse chemical reactions, including amide bond formation, reductive amination, and various cross-coupling reactions [1]. The methylsulfonyl group provides additional synthetic handles, enabling a wider range of transformations than simpler benzylamines, making it a more versatile scaffold for diversity-oriented synthesis.

Early-Stage Drug Discovery: Physicochemical Property Optimization

With its favorable calculated physicochemical profile (XLogP3 = 1.7, TPSA = 68.5 Ų) [1], this compound serves as a sound starting point for hit-to-lead and lead optimization campaigns. It provides a scaffold that already conforms to key drug-likeness parameters, potentially reducing the need for extensive property optimization later in the drug development pipeline. This makes it a strategic choice for medicinal chemists focused on improving the probability of success for their projects.

Analytical Chemistry and Quality Control: Use as a Reference Standard

Given its availability at high purities (e.g., 97-98% from vendors like AKSci and BOC Sciences) [1], this compound can be effectively utilized as a reference standard for developing and validating analytical methods such as HPLC or LC-MS. This is critical for quantifying the compound and its derivatives in reaction monitoring, purity analysis, and stability studies within a regulated pharmaceutical research environment.

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